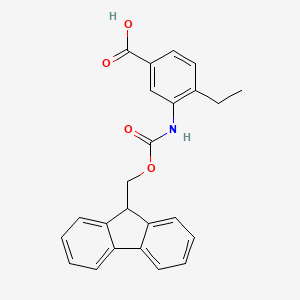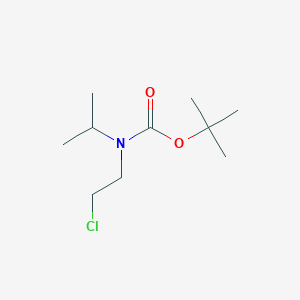
tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound, in particular, may have unique properties and applications due to its specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethyl isocyanate under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while substitution may yield various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. It could be used in experiments to understand its interactions with enzymes, proteins, and other biomolecules.
Medicine
In medicine, carbamates are often explored for their potential therapeutic properties. This compound may be investigated for its potential use as a drug or a drug precursor.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-chloroethyl)carbamate
- tert-butyl N-(propan-2-yl)carbamate
- N-(2-chloroethyl)-N-(propan-2-yl)carbamate
Comparison
Compared to similar compounds, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate may exhibit unique properties due to the presence of both the tert-butyl and 2-chloroethyl groups
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
JFZAXEITUKTXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


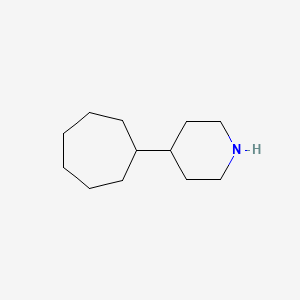
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
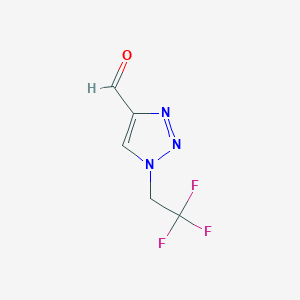
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
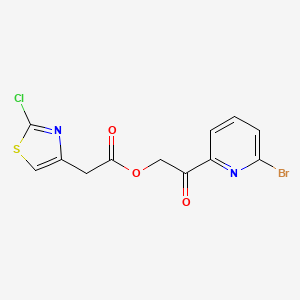
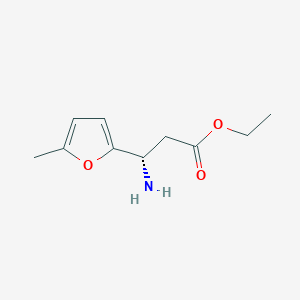
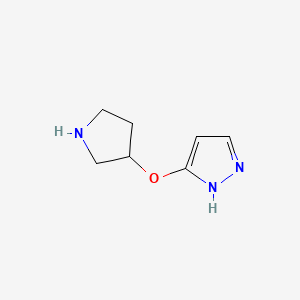

![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
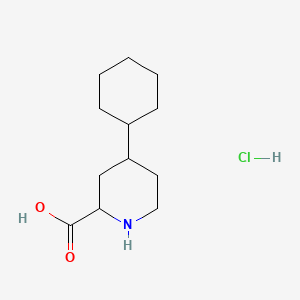
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
